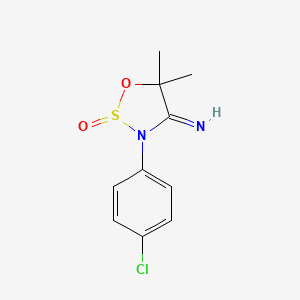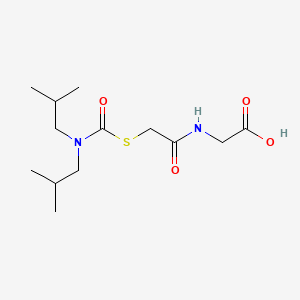
Glycine, N-((((bis(2-methylpropyl)amino)carbonyl)thio)acetyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Glycine, N-((((bis(2-methylpropyl)amino)carbonyl)thio)acetyl)- is a complex organic compound that belongs to the class of glycine derivatives. This compound is characterized by the presence of a glycine backbone with additional functional groups that impart unique chemical and physical properties. It is used in various scientific research applications due to its distinctive structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Glycine, N-((((bis(2-methylpropyl)amino)carbonyl)thio)acetyl)- typically involves multiple steps. One common method is the reaction of glycine with bis(2-methylpropyl)amine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the intermediate products. The resulting compound is then treated with thioacetic acid to introduce the thioacetyl group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Glycine, N-((((bis(2-methylpropyl)amino)carbonyl)thio)acetyl)- undergoes various chemical reactions, including:
Oxidation: The thioacetyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides are used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Glycine, N-((((bis(2-methylpropyl)amino)carbonyl)thio)acetyl)- is utilized in several scientific research fields:
Chemistry: As a reagent in organic synthesis and as a building block for more complex molecules.
Biology: In studies of enzyme mechanisms and protein interactions.
Industry: Used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Glycine, N-((((bis(2-methylpropyl)amino)carbonyl)thio)acetyl)- involves its interaction with various molecular targets. The compound can act as a nucleophile or electrophile depending on the reaction conditions. It can form covalent bonds with target molecules, leading to changes in their structure and function. The thioacetyl group plays a crucial role in its reactivity, allowing it to participate in a wide range of chemical reactions.
Comparison with Similar Compounds
Similar Compounds
Glycine derivatives: Other compounds with similar glycine backbones but different functional groups.
Thioacetyl compounds: Compounds with thioacetyl groups but different core structures.
Uniqueness
Glycine, N-((((bis(2-methylpropyl)amino)carbonyl)thio)acetyl)- is unique due to the combination of its glycine backbone and the bis(2-methylpropyl)amino and thioacetyl groups. This unique structure imparts distinctive chemical properties, making it valuable for specific research applications.
Properties
CAS No. |
61772-73-4 |
|---|---|
Molecular Formula |
C13H24N2O4S |
Molecular Weight |
304.41 g/mol |
IUPAC Name |
2-[[2-[bis(2-methylpropyl)carbamoylsulfanyl]acetyl]amino]acetic acid |
InChI |
InChI=1S/C13H24N2O4S/c1-9(2)6-15(7-10(3)4)13(19)20-8-11(16)14-5-12(17)18/h9-10H,5-8H2,1-4H3,(H,14,16)(H,17,18) |
InChI Key |
DKRIVPREZZWERR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CN(CC(C)C)C(=O)SCC(=O)NCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-[4-(4-Aminophenyl)-1,3-thiazol-2(3H)-ylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14561537.png)
![4-[3-Oxo-3-(2-phenoxyphenyl)propyl]benzene-1-carboximidamide](/img/structure/B14561547.png)
![2,7-Bis[2-(pyrrolidin-1-YL)ethoxy]-9H-carbazole](/img/structure/B14561553.png)

![1,1'-{Peroxybis[(ethane-2,1-diyl)sulfonyl]}bis(4-methylbenzene)](/img/structure/B14561565.png)
![{3-[Di(butan-2-yl)amino]prop-2-en-1-ylidene}propanedinitrile](/img/structure/B14561569.png)
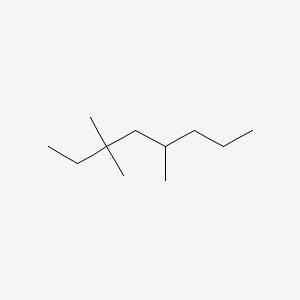
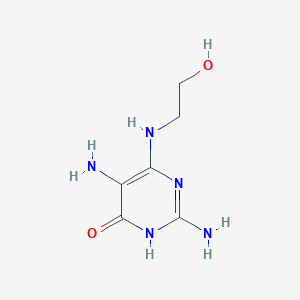
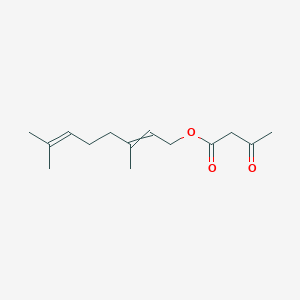
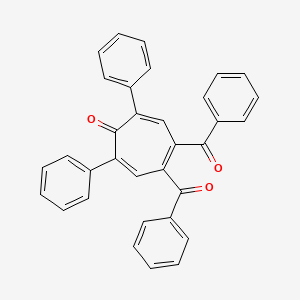
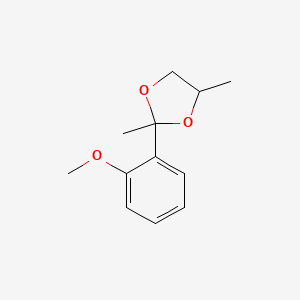
![3-[(3-Chlorobenzoyl)sulfanyl]pyridine-2-carboxylic acid](/img/structure/B14561623.png)

